molecular formula C26H31ClN2O4 B5481884 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5481884
M. Wt: 471.0 g/mol
InChI Key: ITKWPVLOLOFGLS-ZNTNEXAZSA-N
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Description

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, a chlorophenyl group, and a propoxybenzoyl group

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidone ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the pyrrolidone ring.

    Attachment of the propoxybenzoyl group: This can be done through an esterification or acylation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the compound to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrolidone derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKWPVLOLOFGLS-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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